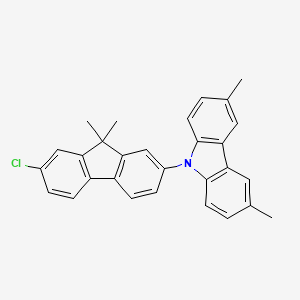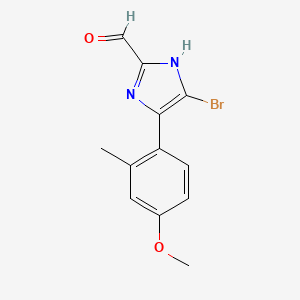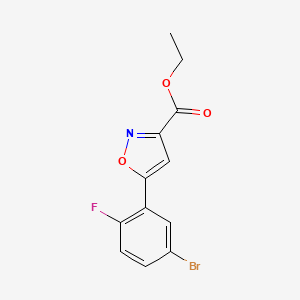
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to the imidazole ring at the second position, and a methanol group at the fifth position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
The synthesis of 2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative . Industrial production methods often utilize multi-component reactions and green chemistry principles to optimize yield and reduce environmental impact .
Análisis De Reacciones Químicas
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for its targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol can be compared with other imidazole derivatives, such as:
2-(3-Chlorophenyl)imidazole-5-methanol: Lacks the fluoro substituent, which may affect its biological activity and binding affinity.
2-(3-Fluorophenyl)imidazole-5-methanol: Lacks the chloro substituent, which may influence its chemical reactivity and selectivity.
2-(3-Chloro-5-methylphenyl)imidazole-5-methanol: Contains a methyl group instead of a fluoro group, which may alter its physicochemical properties and biological activity. The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8ClFN2O |
|---|---|
Peso molecular |
226.63 g/mol |
Nombre IUPAC |
[2-(3-chloro-5-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClFN2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
Clave InChI |
VIUNEFMLGHUKHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)

![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)


![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)

![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)



